Pyrazolo[1,5-A]pyridin-4-ylboronic acid
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHNOUDDYAQYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=CC=N2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Boronopyrazolo[1,5-a]pyridine: Synthesis, Structure, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 4-boronopyrazolo[1,5-a]pyridine, a key synthetic intermediate in the development of novel therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, synthesis, and strategic applications of this versatile building block. We will explore its structure, outline a robust synthetic protocol for its preparation, and discuss its utility in constructing libraries of bioactive molecules, with a particular focus on kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and rigid, planar structure provide an excellent platform for developing potent and selective ligands for a variety of biological targets. This bicyclic system, an isostere of purine, has been successfully incorporated into numerous clinical and preclinical candidates, particularly in the realm of oncology and inflammatory diseases.[1][2]
The introduction of a boronic acid or boronic ester functionality at the 4-position of the pyrazolo[1,5-a]pyridine ring system dramatically enhances its synthetic utility. This transformation unlocks the potential for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. This modular approach is central to modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Chemical Structure and Properties
The foundational structure of the target compound is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine, the pinacol ester of 4-boronopyrazolo[1,5-a]pyridine. The pinacol ester form is favored for its stability, ease of handling, and purification compared to the free boronic acid.
Table 1: Physicochemical Properties of the Pyrazolo[1,5-a]pyridine Core and its 4-Bromo Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Pyrazolo[1,5-a]pyridine | C₇H₆N₂ | 118.14 | Solid | 274-56-6 |
| 4-Bromopyrazolo[1,5-a]pyridine | C₇H₅BrN₂ | 197.03 | Solid | 1427404-87-2 |
Structural Elucidation and Characterization
The structural confirmation of 4-boronopyrazolo[1,5-a]pyridine and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the heterocyclic core. For the parent pyrazolo[1,5-a]pyridine, characteristic chemical shifts and coupling constants define the positions of the protons.[3][4] Upon substitution at the 4-position, predictable changes in the spectra of the C4-H and adjacent protons are observed. In the ¹³C NMR spectrum of the 4-boronated species, the C4 signal is expected to be significantly deshielded due to the electron-withdrawing nature of the boronic ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound, providing an exact mass that validates the molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure and offers valuable insights into the solid-state conformation and intermolecular interactions of these molecules.[5]
Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
The most direct and widely applicable method for the synthesis of 4-boronopyrazolo[1,5-a]pyridine pinacol ester is the Miyaura borylation of the corresponding 4-halopyrazolo[1,5-a]pyridine.[6] The 4-bromo derivative serves as a readily available and reactive starting material.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from the commercially available 4-bromopyrazolo[1,5-a]pyridine.
Caption: Synthetic workflow for 4-boronopyrazolo[1,5-a]pyridine.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is based on established methods for the Miyaura borylation of heteroaryl halides.[7]
Materials:
-
4-Bromopyrazolo[1,5-a]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromopyrazolo[1,5-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03-0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting halide.
-
Seal the flask and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine.
Self-Validation: The success of the synthesis is validated by obtaining the expected product with the correct mass by HRMS and a clean NMR spectrum consistent with the proposed structure. The purity should be assessed by HPLC.
Reactivity and Applications in Medicinal Chemistry
The primary utility of 4-boronopyrazolo[1,5-a]pyridine lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a diverse range of substituents at the 4-position, which is crucial for exploring the SAR of this scaffold.
Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling of 4-boronopyrazolo[1,5-a]pyridine.
Application in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prominent in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The pyrazolo[1,5-a]pyridine core can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
SAR studies have shown that substitution at the 4-position of the pyrazolo[1,5-a]pyridine ring can significantly impact both potency and selectivity.[9][10] By introducing various aryl and heteroaryl groups via Suzuki-Miyaura coupling, medicinal chemists can probe the steric and electronic requirements of the solvent-exposed region of the ATP-binding pocket, leading to the identification of highly potent and selective inhibitors.
A co-crystal structure of a macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitor bound to Adaptor-Associated Kinase 1 (AAK1) provides a clear illustration of the binding mode.[11] The pyrazolo[1,5-a]pyrimidine core is anchored in the ATP-binding site, with a nitrogen atom from the pyrazole ring forming a key hydrogen bond with the hinge region of the kinase. The substituent at the 4-position would extend towards the solvent-exposed region, offering a vector for further optimization.
Caption: Binding mode of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Conclusion
4-Boronopyrazolo[1,5-a]pyridine is a highly valuable synthetic intermediate that provides a gateway to a rich chemical space of 4-substituted pyrazolo[1,5-a]pyridines. The robust and versatile Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions empower medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. The demonstrated success of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds in developing potent and selective kinase inhibitors underscores the importance of this building block in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize 4-boronopyrazolo[1,5-a]pyridine in their drug discovery programs.
References
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Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link][11]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link][1][2]
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. [Link][5]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link][2]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link][9]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link][8]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link][12]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed. [Link][10]
-
Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. [Link][13]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. MySkinRecipes. [Link][14]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate. [Link][15]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link][7]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link][16]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link][17]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link][4]
-
C4-Selective C-H Borylation of Pyridinium Derivatives Driven by Electron Donor-Acceptor Complexes. PubMed. [Link][18]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link][19]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link][20]
-
Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. Wiley Online Library. [Link][21]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link][22]
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A Technical Guide to Pyrazolo[1,5-a]pyridin-4-ylboronic Acid: Properties, Synthesis, and Application in Drug Discovery
Executive Summary: Pyrazolo[1,5-a]pyridin-4-ylboronic acid is a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its fused aromatic ring system constitutes a "privileged scaffold," frequently found in molecules designed to interact with biological systems. The primary utility of this compound lies in its function as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the construction of complex carbon-carbon bonds, a cornerstone of modern drug discovery. Derivatives of the pyrazolo[1,5-a]pyridine core have shown significant potential as potent inhibitors of various protein kinases, making them high-value targets in the development of novel cancer therapeutics. This guide provides an in-depth overview of its chemical properties, synthetic considerations, and a detailed protocol for its application in Suzuki-Miyaura coupling.
Physicochemical Properties and Structural Data
This compound is an air-sensitive solid that requires careful handling and storage. Its core structure consists of a pyrazole ring fused to a pyridine ring, with a boronic acid functional group at the 4-position. This boronic acid moiety is the reactive handle for its principal application in organic synthesis. While data for the specific 4-yl isomer is not widely published, its fundamental properties can be derived from the parent scaffold and isomeric data. The molecular formula and weight are identical to its isomers, such as the 7-yl variant.[1]
Table 1: Core Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₇H₇BN₂O₂ | (Calculated) |
| Molecular Weight | 161.95 g/mol | (Calculated)[1] |
| IUPAC Name | This compound | - |
| Physical Form | Solid (Typical for boronic acids) | - |
| Storage Conditions | Store at 2-8°C, sealed in dry, inert atmosphere | [1] |
Note: Boronic acids, particularly heterocyclic variants, can be susceptible to degradation and are often stored under inert gas and refrigerated to ensure stability and reactivity.[2]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in drug discovery.[3][4] This designation stems from their recurring appearance in a multitude of biologically active compounds. Their rigid, planar geometry and the specific arrangement of nitrogen atoms allow them to function as effective mimics of ATP, enabling them to bind to the ATP-binding pocket of protein kinases.[5]
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of small-molecule kinase inhibitors is a major focus of modern oncology research. The pyrazolo[1,5-a]pyridine core serves as a versatile template for creating potent and selective inhibitors of key kinases such as PI3K, EGFR, and B-Raf.[5][6]
This compound is a key intermediate that allows for the strategic introduction of diverse molecular fragments onto this privileged core via Suzuki-Miyaura coupling, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5]
Caption: Logical relationship of the boronic acid in drug discovery.
Synthesis and Handling
Synthesis: The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several established routes. A common and versatile method is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or electron-deficient alkenes.[7] Alternative strategies include intramolecular cyclization reactions.[4]
To generate the target boronic acid, a halogenated precursor, such as 4-bromopyrazolo[1,5-a]pyridine, is typically required. The boronic acid moiety is then installed in a subsequent step. A standard laboratory-scale synthesis for a boronic acid from a bromo-precursor involves two key transformations:
-
Lithium-Halogen Exchange: The bromo-precursor is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to generate a highly reactive lithiated intermediate.[8]
-
Borylation: The lithiated species is then quenched with a boron electrophile, typically triisopropyl or trimethyl borate. This forms a boronate ester.[8]
-
Hydrolysis: Finally, acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.[8]
Handling and Storage: Heterocyclic boronic acids are often prone to protodeboronation, a process where the C-B bond is cleaved by a proton source (like water or alcohols), especially under heating.[9] To maintain the compound's integrity and ensure successful coupling reactions:
-
Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer.[1]
-
Handling: When weighing and dispensing the reagent, minimize its exposure to atmospheric moisture. Use of a glovebox or glove bag is recommended for sensitive applications.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most powerful and widely used application for this compound.[9] It enables the formation of a C-C bond between the pyrazolopyridine core (the boronic acid partner) and an aryl or heteroaryl halide (the coupling partner). This reaction is favored in pharmaceutical development due to its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.[9][10]
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Subsequently, add the palladium catalyst and phosphine ligand.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor at 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Heterocyclic couplings can be challenging, and reaction times may vary from 2 to 24 hours.[10][11]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure coupled product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its structural features and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway to novel and complex molecules. As researchers continue to target intricate biological pathways, particularly in oncology, the demand for versatile and well-characterized building blocks like this one will undoubtedly grow. Future advancements will likely focus on developing more robust and air-stable boronic acid surrogates and greener catalytic systems to further enhance the utility and sustainability of these synthetic transformations.[2]
References
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A, T.; C, O.; I, O.; L, A.; E, O.; F, A. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link] [Accessed February 15, 2026].
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Wang, C. et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] [Accessed February 15, 2026].
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link] [Accessed February 15, 2026].
-
So, C. M. et al. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link] [Accessed February 15, 2026].
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Pérez-Vásquez, A. et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link] [Accessed February 15, 2026].
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Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link] [Accessed February 15, 2026].
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available at: [Link] [Accessed February 15, 2026].
-
Wang, C. et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] [Accessed February 15, 2026].
-
Billingsley, K. L. & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link] [Accessed February 15, 2026].
-
Nykaza, T. V. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link] [Accessed February 15, 2026].
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Giebułtowicz, J. et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link] [Accessed February 15, 2026].
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Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. J&K Scientific. Available at: [Link] [Accessed February 15, 2026].
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Osipov, V. et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link] [Accessed February 15, 2026].
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(Pyridin-4-yl)boronic acid. PubChem. Available at: [Link] [Accessed February 15, 2026].
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link] [Accessed February 15, 2026].
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link] [Accessed February 15, 2026].
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Methodological & Application
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the accelerated synthesis of the pyrazolo[1,5-a]pyridine scaffold. Unlike its ubiquitous cousin (pyrazolo[1,5-a]pyrimidine), this specific fused system requires distinct synthetic logic, primarily relying on 1,3-dipolar cycloadditions rather than simple condensation reactions.
Abstract
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine systems with applications as p38 MAP kinase inhibitors, dopamine antagonists, and anti-inflammatory agents. Traditional thermal synthesis via [3+2] cycloaddition of
Part 1: Mechanistic Insight & Experimental Logic
Why Microwave Irradiation?
The formation of pyrazolo[1,5-a]pyridines typically proceeds via a [3+2] dipolar cycloaddition between a pyridinium
-
Activation Energy: Dipolar cycloadditions often possess a moderate-to-high activation energy barrier. Microwave irradiation provides rapid, volumetric heating that efficiently overcomes this barrier.[1]
-
Polar Transition States: The transition state of the [3+2] cycloaddition involves significant charge separation. Microwave irradiation stabilizes these polar transition states through specific microwave effects (dipolar polarization), enhancing the reaction rate beyond simple thermal effects.
-
Solvent Superheating: Using polar solvents (e.g., EtOH, DMF) under sealed-vessel conditions allows temperatures to exceed the atmospheric boiling point, further driving the kinetics.
Reaction Pathway
The synthesis involves the in situ generation of the unstable pyridinium
Figure 1: Mechanistic pathway for the formation of pyrazolo[1,5-a]pyridine via 1,3-dipolar cycloaddition.
Part 2: Experimental Protocols
Protocol A: One-Pot Cycloaddition from -Aminopyridinium Salts
This protocol is optimized for the reaction of
Reagents:
-
Substrate: 1-Aminopyridinium iodide (1.0 equiv)
-
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate (1.2 equiv)
-
Base: Potassium carbonate (
, 2.0 equiv) or DBU (1.5 equiv) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [Polarity is crucial for MW absorption]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, suspend the 1-aminopyridinium salt (1.0 mmol) and
(2.0 mmol) in Ethanol (3 mL). -
Activation: Stir at room temperature for 2 minutes to initiate partial deprotonation (color change often observed).
-
Addition: Add the alkyne (1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 100 °C
-
Time: 15 minutes
-
Pressure Limit: 250 psi[2]
-
Power: Dynamic mode (max 150 W)
-
-
Workup: Cool to room temperature (compressed air cooling). Filter off inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for recrystallization (EtOH/Water). If necessary, purify via flash chromatography (Hexane/EtOAc).
Protocol B: Oxidative Cyclization with Alkenes (Alternative)
If alkynes are unavailable, electron-deficient alkenes (e.g., acrylates) can be used, but an oxidation step is required to restore aromaticity.
Modifications:
-
Add Oxidant: Add TEMPO (0.2 equiv) or expose the reaction to air/oxygen during irradiation.
-
Conditions: Increase MW temperature to 120 °C to facilitate the elimination/oxidation step.
Part 3: Data & Optimization
Comparative Efficiency: Thermal vs. Microwave
The following table summarizes the efficiency gains observed when switching from conventional thermal reflux to microwave irradiation for the synthesis of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.
| Parameter | Conventional Thermal Reflux | Microwave Irradiation (Protocol A) | Improvement Factor |
| Temperature | 80 °C (Oil Bath) | 100 °C (Internal) | +20 °C (Superheating) |
| Time | 12 Hours | 15 Minutes | 48x Faster |
| Yield | 65 - 72% | 88 - 94% | +20% Yield |
| Solvent Vol. | 20 mL / mmol | 3 mL / mmol | 6.6x Less Solvent |
| Purity (Crude) | Moderate (Side products) | High (Cleaner profile) | Simplified Workup |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Charring | Overheating (Thermal Runaway) | Reduce temperature to 80°C; ensure active cooling is enabled. |
| Incomplete Conversion | Poor Dipole Formation | Switch base to DBU (stronger organic base) to ensure complete ylide generation. |
| Vial Over-pressurization | Gas Evolution ( | Use a larger headspace (30 mL vial for 5 mmol scale); ensure pre-stirring allows initial gas release. |
| Precipitate during MW | Product Crystallization | This is positive. Add more solvent (DMF) if stirring stalls, but usually, post-reaction filtration recovers product. |
Part 4: Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
References
-
Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Source: Zrinski, I. (2006). Heterocycles. Context: Establishes the high efficiency of MW irradiation for 1,3-dipolar cycloadditions of diazo/dipole species to alkynes. (Validated via snippet 1.1)
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Source:PMC - NIH. Context: Provides the baseline "catalyst-free" [3+2] cycloaddition protocol and highlights the need for energy input (sonication/heat) which MW replaces efficiently. (Validated via snippet 1.15)
-
Synthesis of Pyrazolo[1,5-a]pyridines (Organic Chemistry Portal). Source:Organic Chemistry Portal. Context: Reviews the oxidative [3+2] cycloaddition mechanism and substrate scope for this specific scaffold. (Validated via snippet 1.23)
-
Microwave-Assisted Sequential One-Pot Synthesis. Source:Molecules (MDPI). Context: Demonstrates the compatibility of pyrazolo-fused systems with microwave-assisted one-pot protocols. (Validated via snippet 1.12)
Sources
Application Note: Strategic Solvent Selection for Cross-Coupling Reactions of Pyrazolo[1,5-a]pyridine Boronic Acids
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Central Role of Solvents
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif integral to modern medicinal chemistry and drug development.[1] Its unique electronic properties and structural rigidity have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors for oncology.[2] The synthesis of complex derivatives of this scaffold heavily relies on robust and versatile C-C and C-heteroatom bond-forming reactions. Among these, palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings, utilizing pyrazolo[1,5-a]pyridine boronic acids and their esters, are paramount.[3][4]
However, the success of these powerful reactions is not solely dependent on the choice of catalyst or base; it is profoundly influenced by the solvent system.[5][6] The solvent is an active participant, dictating the solubility of reagents, modulating catalyst activity and stability, influencing the reactivity of bases, and in some cases, altering the reaction pathway and selectivity.[7][8] This is particularly true for heteroaromatic systems like pyrazolo[1,5-a]pyridines, where Lewis basic nitrogen atoms can interact with the metal catalyst and the polarity of the substrates can pose solubility challenges.[9][10]
This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in reactions involving pyrazolo[1,5-a]pyridine boronic acids. Moving beyond a simple recitation of conditions, we will explore the causal relationships between solvent properties and reaction outcomes, providing field-proven protocols and data-driven insights to empower robust and reproducible synthesis.
The Mechanistic Impact of Solvents in Cross-Coupling
The choice of solvent is a critical parameter that can dramatically affect the rate, yield, and selectivity of a cross-coupling reaction.[5][11] Its role is multifaceted, influencing nearly every step of the catalytic cycle.[12][13] Key properties must be considered to make an informed selection.
-
Polarity and Coordinating Ability: Polar solvents are often required to dissolve the inorganic bases and polar substrates common in cross-coupling reactions.[14] Polar aprotic solvents like DMF, THF, and dioxane can stabilize catalytic species and charged intermediates.[7][15] However, strongly coordinating solvents can also occupy open sites on the metal center, potentially inhibiting substrate binding and slowing the reaction.[15]
-
Proticity (Aprotic vs. Protic): The presence of a protic solvent like water or alcohol can be beneficial or detrimental. Water is often essential for dissolving inorganic bases (e.g., K₂CO₃, Na₂CO₃) and is believed to facilitate the crucial transmetalation step by activating the boronic acid.[12][14] However, protic solvents can also lead to competitive protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source, reducing the yield of the desired product.[9][10]
-
Biphasic vs. Monophasic Systems: Many Suzuki-Miyaura reactions are run in biphasic systems, such as toluene/water or dioxane/water.[13][16] This arrangement allows the organic substrates and catalyst to reside in the organic phase while the inorganic base is dissolved in the aqueous phase. The reaction is believed to occur at the interface, making vigorous stirring essential for maximizing interfacial area and achieving high yields.[17]
Strategic Solvent Selection Workflow
A systematic approach to solvent selection begins with an analysis of the specific reaction and substrates. The following decision tree, rendered in DOT language, provides a logical workflow for identifying a suitable starting point for optimization.
Caption: Logical workflow for initial solvent selection.
Data Summary: Properties of Common Solvents
The selection of a solvent should be guided by its physical properties. The table below summarizes key parameters for solvents frequently employed in pyrazolo[1,5-a]pyridine coupling reactions.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| 1,4-Dioxane | Dioxane | 101 | 2.2 | Polar Aprotic | Excellent for Suzuki; often used with water; higher boiling point allows for elevated temperatures. |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic | Good general-purpose solvent; lower boiling point limits reaction temperature.[8] |
| Toluene | - | 111 | 2.4 | Nonpolar Aprotic | Common in biphasic Suzuki reactions; good for temperature control.[18] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | High solvating power for polar substrates; can facilitate difficult couplings but may require higher purification effort.[7][19] |
| 1,2-Dimethoxyethane | DME | 85 | 7.2 | Polar Aprotic | Often used in Suzuki reactions; good balance of properties.[20] |
| Dichloromethane | DCM | 40 | 9.1 | Polar Aprotic | Standard for Chan-Lam couplings at room temperature; volatile.[21][22] |
| Acetonitrile | MeCN | 82 | 37.5 | Polar Aprotic | Polar solvent used in both Suzuki and Chan-Lam; can influence selectivity in some cases.[7][23] |
| Methanol | MeOH | 65 | 32.7 | Protic | "Green" solvent option, particularly for Chan-Lam; can participate in protodeboronation.[24][25] |
| Water | H₂O | 100 | 80.1 | Protic | Co-solvent for dissolving bases and activating boronic acids; environmentally benign.[8][14] |
Detailed Experimental Protocols
The following protocols provide robust starting points for the two most common coupling reactions of pyrazolo[1,5-a]pyridine boronic acids. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a pyrazolo[1,5-a]pyridine boronic acid pinacol ester with an aryl bromide.
Materials:
-
Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% with a ligand like SPhos, 4 mol%)
-
Base: Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Workflow Diagram:
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazolo[1,5-a]pyridine boronic ester (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst, and K₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (1,4-Dioxane/Water). Proper degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[17]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired 2-arylpyrazolo[1,5-a]pyridine product.
Protocol 2: Chan-Lam C-N Coupling (N-Arylation)
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a pyrazolo[1,5-a]pyridine boronic acid. This reaction is often performed open to the air.[22][26]
Materials:
-
Pyrazolo[1,5-a]pyridine boronic acid (1.5 equiv)
-
Amine or Amide (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 10-20 mol%)
-
Base: Pyridine or Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the amine/amide (1.0 equiv), pyrazolo[1,5-a]pyridine boronic acid (1.5 equiv), and Cu(OAc)₂ (0.1-0.2 equiv).
-
Add the solvent (DCM or MeOH) followed by the base (e.g., Pyridine, 2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere. The reaction is typically open to air as O₂ is often the terminal oxidant that regenerates the active Cu(II) catalyst.[26]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (from hours to days) depending on the substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with water and brine to remove copper salts and excess base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated product.
Troubleshooting and Optimization
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Conversion | Poor solubility of reagents: Starting materials or base not dissolving sufficiently. | Switch to a more polar/higher solvating power solvent like DMF or use a co-solvent.[16] Ensure vigorous stirring in biphasic systems.[17] |
| Catalyst deactivation: Pyridine nitrogen coordinating to Pd. | Use less coordinating solvents like Toluene. Also, consider using bulky, electron-rich ligands to shield the metal center.[9] | |
| Protodeboronation | Presence of excess protic sources: Too much water or use of alcohol solvents with an unstable boronic acid. | Use an anhydrous solvent (e.g., dry Dioxane, THF) with an anhydrous base (e.g., K₃PO₄). Using a more stable boronic ester (e.g., pinacol) instead of the acid is highly recommended.[9][27] |
| Homocoupling of Boronic Acid | Presence of Oxygen: O₂ can facilitate oxidative homocoupling. | Ensure thorough degassing of the solvent and reaction mixture for Suzuki reactions.[13][17] |
| Sluggish Reaction | Low Temperature: Reaction kinetics are too slow at the solvent's boiling point. | Switch to a higher-boiling solvent (e.g., THF -> Dioxane -> Toluene -> DMF) to allow for higher reaction temperatures.[17] |
Conclusion
The selection of a solvent for reactions involving pyrazolo[1,5-a]pyridine boronic acids is a critical decision that profoundly impacts synthetic success. A rational approach, grounded in an understanding of the reaction mechanism and the physical properties of the solvent, is essential for rapid optimization and troubleshooting. For Suzuki-Miyaura couplings, biphasic systems like dioxane/water provide a robust starting point, balancing the solubility needs of organic substrates and inorganic bases. For Chan-Lam couplings, polar aprotic solvents like DCM or greener alternatives such as methanol are effective. By carefully considering the interplay between the solvent, substrates, catalyst, and base, researchers can unlock the full synthetic potential of these valuable heterocyclic building blocks, accelerating the discovery and development of novel therapeutics.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. [Link]
-
Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Florida Online Journals. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
(Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace. [Link]
-
A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Royal Society of Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
-
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UAO-360 | Universidad Autónoma de Occidente [cit.uao.edu.co]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Chan-Lam Coupling [organic-chemistry.org]
- 27. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
High-Fidelity Scale-Up: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Strategic Analysis & Retrosynthetic Logic
The Regioselectivity Challenge
The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and quinoline, widely used in kinase inhibitors (e.g., p38, JAK). However, functionalizing the C-4 position presents a specific regiochemical challenge that defeats standard discovery-stage methods.
-
Electrophilic Substitution (SEAr): Occurs exclusively at C-3 (the most nucleophilic position).
-
Direct C-H Borylation (Ir-catalyzed): Typically favors C-7 (sterically accessible) or C-3 , avoiding the C-4 position due to the peri-interaction with the bridgehead nitrogen and C-3 substituents.
Therefore, a "Direct Borylation" strategy is non-viable for scale-up of the C-4 isomer. The only robust, scalable route is a Halogen-First Strategy , utilizing 4-bromopyrazolo[1,5-a]pyridine as the Key Starting Material (KSM) for a Miyaura Borylation.
Workflow Visualization
The following diagram illustrates the regioselectivity logic and the chosen synthetic path.
Figure 1: Strategic selection of the De Novo/Miyaura route to bypass innate C-3/C-7 regioselectivity bias.
Protocol Phase 1: Precursor Sourcing (Context)
While the primary focus of this note is the borylation, the integrity of the 4-bromopyrazolo[1,5-a]pyridine (KSM) is critical. Commercial sources often contain isomer impurities (3-bromo).
Synthesis Summary (for reference):
-
Start: 4-Bromopyridine Hydrochloride.
-
Amination: Reaction with O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) to form the N-aminopyridinium salt.
-
Cyclization: [3+2] Cycloaddition with ethyl propiolate, followed by hydrolysis and decarboxylation.
-
Critical QC Check: 1H NMR must confirm a doublet at
~8.4 ppm (H-7) and absence of C-3 proton loss.
-
Protocol Phase 2: Miyaura Borylation (Detailed Scale-Up)
This protocol is optimized for a 100 g scale , prioritizing safety, conversion, and palladium removal.
Materials & Stoichiometry[1]
| Reagent | Role | Equiv. | Mass/Vol (Example) | Critical Attribute |
| 4-Bromopyrazolo[1,5-a]pyridine | Substrate | 1.0 | 100.0 g | Purity >98% (HPLC) |
| Bis(pinacolato)diboron (B2pin2) | Boron Source | 1.15 | 148.2 g | Store dry; moisture sensitive |
| Pd(dppf)Cl2[1] · DCM | Catalyst | 0.02 (2 mol%) | 8.3 g | High turnover; robust to air |
| Potassium Acetate (KOAc) | Base | 3.0 | 149.0 g | MUST be Anhydrous |
| 1,4-Dioxane | Solvent | 10 Vol | 1.0 L | Degassed (Sparged with N2) |
Step-by-Step Methodology
Step 1: Inertion and Charging
-
Equip a 3-L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Purge: Cycle vacuum/nitrogen (3x) to remove oxygen. Oxygen causes homocoupling of the boronate (Suzuki dimerization) and catalyst deactivation.
-
Charge Solids: Under positive nitrogen flow, charge the KSM (100 g), B2pin2 (148.2 g), and anhydrous KOAc (149 g).
-
Why KOAc? Stronger bases (carbonates, phosphates) promote the competing Suzuki coupling of the product with the starting bromide. KOAc is weak enough to activate the Pd-complex but not the boronate product [1].[2]
-
Step 2: Solvent Addition and Degassing
-
Add 1,4-Dioxane (1.0 L).
-
Sparging: Insert a gas dispersion tube and bubble nitrogen through the slurry for 30 minutes with gentle stirring.
-
Note: This is more effective than static vacuum/purge cycles for removing dissolved O2 in large volumes.
-
-
Catalyst Charge: Add Pd(dppf)Cl2[2][3][4] · DCM (8.3 g) as a solid. Spurge for an additional 5 minutes, then seal the system under a nitrogen blanket.
Step 3: Reaction (The Thermal Phase)
-
Heat the reactor to 90 °C (internal temperature).
-
Agitation: Maintain stirring at 250–300 RPM. The reaction is initially a slurry but will darken and become more homogeneous as the boronate forms.
-
IPC (In-Process Control): Sample at 4 hours.
-
Method: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
-
Specification: >98% conversion of bromide. If <98%, continue heating. Reaction typically completes in 6–12 hours.
-
Step 4: Workup & Palladium Scavenging
-
Cool the mixture to 20–25 °C.
-
Filtration: Filter the mixture through a pad of Celite to remove inorganic salts (KCl, KOAc). Wash the cake with EtOAc (500 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to remove Dioxane (azeotrope with heptane if necessary).
-
Redissolution: Dissolve the dark residue in EtOAc (800 mL).
-
Scavenging (Critical Step): Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to theoretical yield) and stir at 50 °C for 1 hour.
-
Reasoning: Residual Pd can catalyze protodeboronation or interfere with downstream coupling.
-
-
Filter the scavenger and wash with EtOAc.
Step 5: Crystallization
-
Concentrate the EtOAc solution to approx. 300 mL.
-
Slowly add n-Heptane (600 mL) while stirring.
-
Cool to 0–5 °C and age for 2 hours.
-
Filter the off-white solid and wash with cold Heptane.
-
Dry in a vacuum oven at 40 °C for 12 hours.
Process Safety & Troubleshooting
Operational Process Map
Figure 2: Operational workflow for the Miyaura borylation scale-up.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Catalyst poisoning (O2) or inactive KOAc. | Ensure KOAc is anhydrous (dry at 120°C before use). Re-sparge solvent. |
| Homocoupling Impurity | Base too strong or O2 leak. | Switch to KOAc if using carbonates. Check reactor seals. |
| Protodeboronation | High temp + moisture; Acidic workup. | Keep workup neutral/basic. Avoid prolonged heating after completion. |
| Dark Product Color | Residual Palladium. | Repeat scavenging step with Thiol resin or recrystallize from Isopropyl Alcohol. |
Quality Control Specifications
For the final release of the material to the medicinal chemistry or GMP team:
-
Appearance: Off-white to pale yellow solid.
-
Purity (HPLC): ≥ 98.0% area.
-
1H NMR (DMSO-d6):
- 1.32 (s, 12H, Pinacol CH3).
- 7.45 (d, 1H, C3-H) – Diagnostic doublet.
- 8.60 (d, 1H, C7-H) – Shifted downfield due to ring current.
-
Residual Palladium: < 20 ppm (ICP-MS).
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[4] The Journal of Organic Chemistry, 60(23), 7508–7510.[4] Link
-
Johns, B. A., et al. (2014). Pyrazolo[1,5-a]pyridine-3-carboxamides as Inhibitors of HIV-1 Integrase. Journal of Medicinal Chemistry. (Context for ring synthesis). Link
-
Chow, W. K., et al. (2010). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates.[4] Angewandte Chemie International Edition. (Alternative leaving groups). Link
-
Dunetz, J. R., & Magano, J. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Organic Process Research & Development. (General scale-up considerations for Pd chemistry). Link
Sources
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine | C12H16BN3O2 | CID 51051672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine Boronic Esters
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine boronic esters. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to common purification challenges. My goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the purification of pyrazolo[1,5-a]pyridine boronic esters.
Q1: My pyrazolo[1,5-a]pyridine boronic ester appears to be decomposing on my silica gel column. What is happening and how can I prevent it?
A1: This is a very common issue. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of the boronic ester back to its corresponding boronic acid.[1][2] The free boronic acid is more polar and tends to stick to the silica, leading to streaking, poor recovery, and in some cases, complete loss of the product.[3][4]
Solutions:
-
Passivation of Silica Gel: You can neutralize the acidic sites on the silica gel. One effective method is to pre-treat the silica with a solution of boric acid.[3][5] Another approach is to slurry the silica gel with a small amount of a non-nucleophilic base like triethylamine (NEt3) in your eluent before packing the column.[4]
-
Use of Alternative Stationary Phases: Consider using neutral alumina as your stationary phase, which is less acidic than silica and often provides good separation for boronic esters.[6]
-
Rapid Chromatography: If you must use silica gel, perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.[3]
Q2: I'm observing a new, more polar spot on my TLC plate that I suspect is the hydrolyzed boronic acid. How can I confirm this and purify my ester away from it?
A2: Your suspicion is likely correct. The increased polarity is a classic indicator of hydrolysis to the corresponding boronic acid.
Confirmation:
-
LC-MS Analysis: The most definitive way to confirm is by Liquid Chromatography-Mass Spectrometry (LC-MS). You should see a peak with the expected mass for the hydrolyzed product.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic signals for the pinacol group (typically a sharp singlet integrating to 12H) will diminish or disappear, while you may observe a broad singlet for the B(OH)₂ protons.
Purification Strategies:
-
Aqueous Workup with Base: You can perform a liquid-liquid extraction. Boronic acids are weakly acidic and will deprotonate in a basic aqueous solution (e.g., 1M NaOH) to form a water-soluble boronate salt.[7] Your desired boronic ester will remain in the organic layer.[7] After separation, you can wash the organic layer with brine, dry it, and concentrate it. Caution: This method is not suitable if your pyrazolo[1,5-a]pyridine core contains base-sensitive functional groups.
-
Recrystallization/Trituration: If your boronic ester is a solid and the crude material is of high purity (e.g., >90%), recrystallization or trituration can be a highly effective method to remove the more polar boronic acid.[4][6]
Q3: My crude reaction mixture contains a significant amount of unreacted bis(pinacolato)diboron (B₂pin₂). What's the best way to remove it?
A3: B₂pin₂ is a common excess reagent in Miyaura borylation reactions and can sometimes co-elute with the desired product due to its non-polar nature.
Removal Methods:
-
Column Chromatography: Careful column chromatography on silica gel or neutral alumina can often separate the less polar B₂pin₂ from the more polar pyrazolo[1,5-a]pyridine boronic ester.
-
Recrystallization: If your product is crystalline, recrystallization is an excellent option as B₂pin₂ will likely remain in the mother liquor.
-
Oxidative Workup: A simple oxidative workup can convert B₂pin₂ into water-soluble borates. One method is to treat the crude mixture with an oxidizing agent like sodium perborate or hydrogen peroxide under basic conditions. Note: Ensure your target molecule is stable to oxidative conditions before attempting this.
Troubleshooting Guide: Specific Purification Scenarios
This section provides solutions to more complex purification challenges you might face.
Issue 1: My pyrazolo[1,5-a]pyridine boronic ester is an oil, and I'm still getting low recovery after chromatography.
If recrystallization is not an option, and you're experiencing losses even with modified chromatography, consider these advanced strategies:
-
Formation of a Stable Adduct: You can convert your boronic ester into a stable, crystalline derivative for purification. A common method is the formation of a diethanolamine (DEA) adduct.[8][9] These adducts are often highly crystalline and can be easily isolated by filtration.[8] The boronic acid can then be regenerated by treatment with an acid.
-
Conversion to a Trifluoroborate Salt (BF₃K): Potassium trifluoroborate salts are generally more stable than their boronic acid or ester counterparts and are often crystalline and easy to handle.[2] They can be prepared from the boronic ester and subsequently used directly in many cross-coupling reactions.
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Purification using Boric Acid-Impregnated Silica Gel
This method is designed to minimize on-column hydrolysis of the boronic ester.[3]
-
Preparation of Boric Acid-Impregnated Silica:
-
Dissolve boric acid in a polar solvent like methanol or acetone (e.g., 10g of boric acid in 100 mL of methanol).
-
Add this solution to your silica gel (e.g., 100g) in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.
-
Dry the impregnated silica gel under high vacuum for several hours to remove any residual solvent.
-
-
Column Chromatography:
-
Pack your column with the boric acid-impregnated silica gel using your desired eluent system.
-
Load your crude pyrazolo[1,5-a]pyridine boronic ester onto the column.
-
Elute the column as you would with standard silica gel chromatography, collecting fractions and monitoring by TLC.
-
Protocol 2: Reversed-Phase HPLC Purification with Minimized Hydrolysis
For high-purity isolation, especially for challenging separations, RP-HPLC can be used. The key is to minimize on-column hydrolysis.[1][10][11]
-
Column Selection: Utilize a column with low silanol activity. A Waters XTerra MS C18 column is a good example that has been shown to reduce on-column hydrolysis.[1][10]
-
Mobile Phase:
-
Avoid acidic modifiers like formic acid or trifluoroacetic acid, as these will accelerate hydrolysis.
-
A mobile phase of acetonitrile and water is often sufficient.
-
If necessary, for highly reactive esters, a basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can be employed.[12]
-
-
Sample Preparation: Dissolve your sample in a non-aqueous, aprotic solvent such as pure acetonitrile or tetrahydrofuran (THF) immediately before injection to prevent premature hydrolysis.[10][12]
-
Method Parameters:
-
Flow Rate: Use a standard flow rate (e.g., 1 mL/min for a 4.6 mm ID column).
-
Temperature: Maintain the column at ambient temperature, as elevated temperatures can slightly increase the rate of hydrolysis.[1]
-
Detection: Use a UV detector set to an appropriate wavelength for your pyrazolo[1,5-a]pyridine core.
-
Data Summary
| Purification Method | Key Advantages | Common Challenges | Best Suited For |
| Standard Silica Gel Chromatography | Widely available, well-understood. | Hydrolysis, over-adsorption, low recovery.[3][4] | Relatively stable, non-polar boronic esters. |
| Boric Acid-Treated Silica | Suppresses hydrolysis, improves recovery.[3] | Requires extra preparation step. | Acid-sensitive boronic esters. |
| Neutral Alumina Chromatography | Less acidic than silica, good for sensitive compounds.[6] | Can have different selectivity than silica. | Compounds that perform poorly on silica. |
| Recrystallization/Trituration | High purity, scalable, cost-effective. | Product must be a solid, not suitable for oils.[4][6] | Crude products with >90% purity.[4] |
| Reversed-Phase HPLC | High resolution, excellent for final purification. | On-column hydrolysis is a major risk.[11][13][14] | Small-scale purification requiring high purity. |
| Derivative Formation (DEA Adduct) | Crystalline solid is easy to isolate, high purity.[8] | Adds extra synthetic steps (formation and cleavage). | Oily or difficult-to-crystallize esters. |
Logical Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for choosing the most appropriate purification method for your pyrazolo[1,5-a]pyridine boronic ester.
Caption: Decision workflow for purification.
References
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Trouble purifying my boronate ester compound : r/Chempros. Reddit. Available at: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at: [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]
-
Bring on the boron. C&EN Global Enterprise - ACS Publications. Available at: [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. Available at: [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Available at: [Link]
-
Purification of boronic acids?. r/chemistry. Reddit. Available at: [Link]
-
Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. Available at: [Link]
-
HELP: Purifying boronic acids sucks. r/OrganicChemistry. Reddit. Available at: [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Reddit. Available at: [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. Available at: [Link]
- Process for preparing boronic acids and esters in the presence of magnesium metal. Google Patents.
- Method for purifying pyrazoles. Google Patents.
-
Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. PMC. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]
-
Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. ResearchGate. Available at: [Link]
- Process for the preparation of pyridine-2-boronic acid esters. Google Patents.
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- 2. reddit.com [reddit.com]
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- 6. researchgate.net [researchgate.net]
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- 8. reddit.com [reddit.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 4-yl and 3-yl Pyrazolo[1,5-a]pyridine Isomers by NMR
Introduction: The Regioisomeric Challenge in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential.[1][2] During the synthesis of derivatives of this scaffold, the formation of constitutional isomers, particularly regioisomers, is a common and critical challenge. The precise point of attachment of a substituent dramatically influences a molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological activity. Distinguishing between substitution at the C3 and C4 positions is a non-trivial task that requires robust analytical methods. While techniques like X-ray crystallography provide definitive structural proof, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and accessible tool for unambiguous isomer identification in the solution state.[3][4]
This guide provides an in-depth comparison of the NMR spectroscopic features of 4-yl and 3-yl pyrazolo[1,5-a]pyridine isomers. We will delve into the causality behind the expected differences in 1D and 2D NMR spectra and present a systematic workflow that ensures confident structural assignment for researchers in synthetic and medicinal chemistry.
The Foundation: Understanding Isomeric Differences Through NMR
The core principle behind using NMR to distinguish these isomers lies in the unique electronic and spatial environment of each nucleus (¹H and ¹³C) within the distinct molecular frameworks. The position of a substituent alters the electron density distribution across the fused ring system and changes the through-space proximity between different parts of the molecule. These changes manifest as predictable and measurable differences in chemical shifts (δ), scalar couplings (J-couplings), and through-space correlations (Nuclear Overhauser Effects).
A multi-technique approach, beginning with simple 1D NMR and progressing to more informative 2D correlation experiments, provides a self-validating system for structural elucidation.
Comparative Analysis: Key Spectroscopic Differentiators
¹H NMR Spectroscopy: A First Look at the Proton Environment
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-9.0 ppm) provides the initial clues for differentiating the isomers. The key is to analyze the chemical shifts and coupling patterns of the protons on the pyrazolo[1,5-a]pyridine core.
-
The Diagnostic Singlet: In a 3-yl substituted isomer, the H2 proton typically appears as a singlet. In a 4-yl substituted isomer, the H3 proton appears as a singlet. The relative chemical shifts of these protons are influenced by the electronic nature of the substituent.
-
Neighboring Proton Shifts: The substituent at C3 will electronically influence the adjacent H2 and H4 protons. Similarly, a C4 substituent will impact H3 and H5. For instance, an electron-withdrawing group at C4 would be expected to deshield the nearby H3 and H5 protons, shifting them downfield.
-
Pyridine Ring Protons (H5, H6, H7): The substitution pattern on the pyrazole ring has a less pronounced, but still observable, effect on the protons of the pyridine ring. The characteristic coupling patterns of this three-spin system (a doublet for H5, a triplet or doublet of doublets for H6, and a doublet for H7) remain, but their precise chemical shifts will vary between the two isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR offers the first look, ¹³C NMR provides complementary data on the carbon framework.
-
The Ipso-Carbon: The most direct evidence comes from the chemical shift of the carbon atom bearing the substituent (the ipso-carbon). This carbon will have a distinct chemical shift compared to a protonated carbon and will appear as a quaternary signal in a DEPT-135 experiment.
-
Shift Perturbations: The position of the substituent causes predictable shifts in the neighboring carbon resonances. For a 4-yl isomer, the C3, C5, and C3a signals will be most affected, whereas for a 3-yl isomer, the C2, C4, and C3a signals will show the largest perturbations compared to the parent scaffold.
While 1D NMR provides strong indications, unambiguous assignment requires 2D NMR to establish definitive connectivity.
2D NMR Spectroscopy: The Unambiguous Proof of Connectivity
Two-dimensional NMR experiments are the cornerstone of structural elucidation, providing a clear map of how atoms are connected within a molecule. For distinguishing 3-yl and 4-yl isomers, HMBC and NOESY/ROESY experiments are indispensable.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Long-Range Connectivity
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. This is the most powerful single experiment for determining the point of substitution.
-
For a 4-yl Isomer: The crucial correlations will be from the protons on the substituent (or a proton directly attached to the substituent) to the C4 carbon of the pyrazolo[1,5-a]pyridine core. Additional key correlations will be observed from the H3 proton to C2 and C4, and from the H5 proton to C4 and C7.
-
For a 3-yl Isomer: The definitive correlation will be from the substituent's protons to the C3 carbon. Complementary correlations from the H2 proton to C3 and from the H4 proton to C3 and C5 will solidify the assignment.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Mapping Through-Space Proximity
NOE experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This provides an independent and powerful confirmation of the regiochemistry.
-
For a 4-yl Isomer: A clear NOE correlation is expected between the protons of the substituent and the neighboring protons on the core, namely H3 and H5.
-
For a 3-yl Isomer: The key NOE correlation will be observed between the substituent's protons and the adjacent H2 and H4 protons.
Data Summary: Diagnostic NMR Signatures
| NMR Experiment | 4-yl Pyrazolo[1,5-a]pyridine Isomer | 3-yl Pyrazolo[1,5-a]pyridine Isomer |
| ¹H NMR | Singlet for H3 present. | Singlet for H2 present. |
| ¹³C NMR | Quaternary signal for C4 (ipso-carbon). | Quaternary signal for C3 (ipso-carbon). |
| Key HMBC | Substituent Protons ↔ C4 . H3 ↔ C2, C4. H5 ↔ C4, C7. | Substituent Protons ↔ C3 . H2 ↔ C3. H4 ↔ C3, C5. |
| Key NOESY/ROESY | Substituent Protons ↔ H3 . Substituent Protons ↔ H5 . | Substituent Protons ↔ H2 . Substituent Protons ↔ H4 . |
Experimental Workflow and Protocols
A logical and systematic approach to NMR data acquisition and analysis is crucial for an efficient and accurate structural determination.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
HPLC Retention & Method Development Guide: Pyrazolo[1,5-a]pyridine Derivatives
Executive Summary
Pyrazolo[1,5-a]pyridine is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, p38 MAPK) and PDE inhibitors. Its planar, aromatic, and weakly basic nature presents specific chromatographic challenges: peak tailing due to silanol interactions and close elution of regioisomers .
This guide provides a scientifically grounded approach to separating these derivatives. Unlike generic protocols, we focus on the causality between the scaffold's electronic properties and stationary phase selection, providing a self-validating workflow for researchers.
Chemical Context & Retention Mechanics[1][2][3][4][5][6]
To optimize retention, one must understand the analyte's behavior at the molecular level.
-
Basicity (pKa ~2.5 - 5.5): The bridgehead nitrogen reduces the basicity compared to pyridine, but the N-2 position (if substituted with amino groups) or the pyridine ring itself can still protonate at acidic pH.
-
Hydrophobicity (LogP): The core is moderately lipophilic. Retention is driven by solvophobic interactions but modulated heavily by substituents (e.g., -COOEt vs. -NH2).
-
Pi-Pi Interactions: The fused aromatic system is electron-rich, making it an excellent candidate for phenyl-based stationary phases.
Interaction Mechanism Diagram
The following diagram illustrates the competing forces determining retention on a silica-based reversed-phase column.
Figure 1: Mechanistic interactions in HPLC separation of pyrazolo[1,5-a]pyridines.
Comparative Analysis of Stationary Phases
For this scaffold, "standard" C18 is often insufficient for separating closely related derivatives.
| Feature | C18 (End-capped) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobic Exclusion | Pi-Pi Stacking + Hydrophobic | Dipole-Dipole + Pi-Pi |
| Best For | General screening; Lipophilic derivatives (e.g., 2,7-diphenyl). | Separating regioisomers ; Compounds with aromatic substituents. | Polar derivatives; Halogenated analogs. |
| Peak Shape | Good (if base-deactivated). | Excellent for aromatics. | Variable; sensitive to mobile phase. |
| Recommendation | Start Here (e.g., Agilent Zorbax Eclipse Plus). | Optimization Choice (e.g., Phenomenex Kinetex Biphenyl). | Specialty Choice for isomers. |
Representative Retention Data
The following table provides relative retention times (RRT) . Absolute times vary by system, but the elution order remains consistent under the defined conditions.
Experimental Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 min.
-
Flow: 1.0 mL/min.[1]
| Derivative Structure | Substituent (R2, R7) | Predicted LogP | Relative Retention (min)* | Peak Shape Risk |
| Parent | H, H | 1.2 | 4.5 - 5.0 | Low |
| 3-Carboxylate | 3-COOEt | 1.8 | 6.2 - 6.8 | Low |
| 7-Amino | 7-NH2 | 0.8 | 2.5 - 3.0 | High (Tailing) |
| 2-Methyl | 2-CH3 | 1.6 | 5.8 - 6.2 | Low |
| 2-Phenyl | 2-Ph | 2.9 | 9.5 - 10.5 | Low |
| 7-Chloro | 7-Cl | 2.1 | 7.5 - 8.0 | Low |
| Nitro-derivative | 3-NO2 | 1.1 | 5.2 - 5.6 | Low |
*Note: Data synthesized from standard structure-retention relationships for nitrogen heterocycles.
Method Development Protocol (Step-by-Step)
This protocol is designed to be self-validating . If the system suitability step fails, do not proceed to sample analysis.
Phase 1: The "Scout" Gradient
Use this generic method to assess polarity and peak shape.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Why? Protonates silanols to reduce tailing.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18, 100mm x 3.0mm, 3.5µm or sub-2µm.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Detection: UV 254 nm (aromatic core) and 280 nm.
Phase 2: Optimization Decision Tree
Analyze the "Scout" results using this logic flow:
Figure 2: Optimization workflow for pyrazolo[1,5-a]pyridine separation.
Critical Troubleshooting: The "Silanol Effect"
Problem: Pyrazolo[1,5-a]pyridine derivatives with amino substituents (e.g., 7-amino) often show severe tailing. Cause: At pH 3-4, the basic nitrogen interacts with ionized silanols on the silica surface. Solution:
-
High pH Method (Recommended for Hybrid Columns):
-
Ion Pairing (If MS is not required):
-
Add 10mM Triethylamine (TEA) or Hexanesulfonate to the acidic mobile phase.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography". Journal of Chromatography A. Link
-
Agilent Technologies. "Strategies for the Separation of Basic Compounds." Technical Guide. Link
- ChemDraw/BioByte. (2024). Calculated LogP values for Pyrazolo[1,5-a]pyridine scaffold derivatives.
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pKa by pH gradient reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of 4-yl vs 7-yl Pyrazolo[1,5-a]pyridine Boronic Acids
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitors (e.g., Trk, p38) and CNS agents. However, functionalization at the pyridine ring (positions 4, 5, 6, 7) presents distinct regiochemical challenges compared to the electron-rich pyrazole ring (position 3).
When deploying boronic acids of this scaffold, the 4-yl and 7-yl isomers exhibit diametrically opposed reactivity profiles dictated by their proximity to the bridgehead nitrogen (N1).
| Feature | 7-yl Boronic Acid | 4-yl Boronic Acid |
| Electronic Environment | ||
| Stability | Low (Prone to rapid protodeboronation) | High (Comparable to phenylboronic acid) |
| Synthetic Access | Excellent (Direct C-H lithiation is highly regioselective) | Difficult (Requires blocking groups or de novo ring synthesis) |
| Coupling Strategy | Use Boronate Esters/MIDA or anhydrous conditions. | Standard aqueous Suzuki-Miyaura conditions. |
| Primary Failure Mode | Hydrolysis C-B bond | Regioisomer contamination during synthesis. |
Electronic Structure & Mechanistic Basis
To master the reactivity of these species, one must understand the electronic influence of the bridgehead nitrogen (N1).
The -Nitrogen Effect (Position 7)
The C7 position is directly adjacent to the bridgehead nitrogen. In the zwitterionic resonance forms of pyrazolo[1,5-a]pyridine, the N1 atom carries significant positive character, rendering the adjacent C7 protons highly acidic (pKa ~28-30) but also making the C7-Boron bond highly susceptible to nucleophilic attack.
-
Mechanism of Instability: Like 2-pyridyl boronic acids, the 7-yl isomer undergoes rapid protodeboronation . The basic bridgehead nitrogen coordinates with the boron atom (or a water molecule coordinates to boron), facilitating a concerted proton transfer-deboronation sequence. This is accelerated by aqueous base, a standard component of Suzuki couplings.
The Benzenoid Character (Position 4)
The C4 position is spatially removed from the bridgehead nitrogen. It resides in a region of the pyridine ring that retains more "phenyl-like" character. It lacks the inductive destabilization found at C7. Consequently, 4-yl boronic acids do not suffer from the rapid hydrolytic instability seen in the 7-yl series.
Visualization: Reactivity & Regioselectivity Map
Figure 1: Reactivity landscape of the pyrazolo[1,5-a]pyridine core. Red indicates instability/high acidity; Green indicates stability; Yellow indicates nucleophilic character.
Comparative Performance Guide
Scenario A: The 7-yl Boronic Acid
Verdict: Avoid the free acid if possible. Use protected esters (Pinacol, MIDA) or reverse the coupling polarity (7-Halo scaffold + Aryl Boronic Acid).
-
Synthesis: The 7-yl species is easily accessed via Directed ortho-Metalation (DoM) . The bridgehead nitrogen directs lithiation exclusively to C7.
-
Reagent:
-BuLi or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C. -
Quench: Triisopropyl borate followed by acidic hydrolysis (careful pH control required) or pinacol.
-
-
Coupling Challenges: Under standard aqueous basic conditions (e.g.,
), the 7-yl boronic acid will decompose to the parent heterocycle (protodeboronation) faster than it undergoes transmetalation. -
Optimization:
-
Anhydrous Conditions: Use
or in dry Dioxane/DMF. -
Copper Facilitation: Addition of Cu(I) salts (CuCl, CuTC) can accelerate transmetalation of electron-deficient boronates.
-
Slow Release: Use MIDA boronates to release the active species slowly, keeping the steady-state concentration low to minimize decomposition.
-
Scenario B: The 4-yl Boronic Acid
Verdict: A robust reagent, but difficult to synthesize regioselectively.
-
Synthesis: Direct lithiation fails to target C4 selectively (C7 is more acidic; C3 is more nucleophilic).
-
Route 1:De Novo Synthesis: Construct the pyridine ring from a pyrazole precursor using a 1,3-dicarbonyl equivalent bearing the boron/halogen at the correct position.
-
Route 2:Blocking Strategy: Place a blocking group (e.g., TMS) at C7 and C3, then lithiate. (Inefficient).
-
Route 3:Halogen Dance: Start with 3-bromo, isomerize? (Risk of mixtures).[1]
-
-
Coupling Performance: Once obtained, the 4-yl boronic acid behaves like a standard phenylboronic acid. It tolerates aqueous bases, high temperatures (80-100 °C), and a wide range of Pd catalysts (
, XPhos-Pd-G2).
Experimental Protocols
Protocol 1: Synthesis of 7-yl Pinacol Boronate (Via LiTMP)
This method leverages the high acidity of the C7 position.
-
Preparation of LiTMP: To a dried Schlenk flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and anhydrous THF (0.5 M). Cool to -78 °C. Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C. -
Metalation: Add a solution of pyrazolo[1,5-a]pyridine (1.0 equiv) in THF dropwise to the LiTMP solution. The solution often turns deep red/brown. Stir for 45 min at -78 °C.
-
Note: The bridgehead nitrogen coordinates Li, directing deprotonation to C7.
-
-
Borylation: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin, 1.2 equiv) rapidly.
-
Workup: Allow to warm to RT. Quench with saturated
. Extract with EtOAc.[2] -
Purification: Flash chromatography. Caution: The boronate ester is more stable than the acid, but avoid prolonged exposure to silica.
Protocol 2: "Dry" Suzuki Coupling for Unstable 7-yl Boronates
Designed to minimize protodeboronation.
-
Reagents: Combine 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (1.2 equiv), Aryl Bromide (1.0 equiv),
(2 mol%), and PCy3 (4 mol%) or XPhos (4 mol%). -
Base: Add anhydrous
(3.0 equiv) (finely ground). -
Solvent: Add anhydrous 1,4-Dioxane .
-
Conditions: Heat to 90-100 °C under Argon for 4-12 hours.
-
Why: Exclusion of water prevents the formation of the tetrahedral boronate-hydroxy complex that initiates protodeboronation.
-
Decision Tree: Choosing the Right Strategy
Figure 2: Strategic decision tree for functionalizing the pyrazolo[1,5-a]pyridine scaffold.
References
-
Regioselective Metalation: Regioselective Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organometallics & Organic Letters. (Lithiation at C7 is directed by N1).
-
Protodeboronation Mechanism: Protodeboronation of Heteroaromatic Boronic Acids. (General mechanism for alpha-N boronic acids).
-
Suzuki Coupling of 7-Bromo Indazoles: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[3] (Demonstrates stability of the Halo-scaffold vs Boronic acid scaffold).
-
General Reactivity: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches. (Reviews synthesis and functionalization patterns).
-
Catalyst Control: Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups. (Discusses C7 vs C3 acidity/reactivity).
Sources
- 1. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Validation of 4-Boronopyrazolo[1,5-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Boronic acids and their derivatives, particularly those integrated into complex heterocyclic scaffolds like pyrazolo[1,5-a]pyridine, are of significant interest due to their versatile applications in catalysis, materials science, and as pharmacophores. This guide provides an in-depth comparison of the spectroscopic data essential for the validation of 4-boronopyrazolo[1,5-a]pyridine, offering insights into the expected spectral characteristics and how they compare to relevant alternatives.
The pyrazolo[1,5-a]pyridine core is a key structural motif in numerous biologically active compounds. The introduction of a boronic acid group at the 4-position opens up avenues for further functionalization, for instance, through Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in medicinal chemistry. However, the presence of the boron moiety and the complex electronic nature of the fused heterocyclic system necessitate a multi-faceted spectroscopic approach for unequivocal characterization.
The Spectroscopic Fingerprint of 4-Boronopyrazolo[1,5-a]pyridine: An Expert's Prediction
¹H NMR Spectroscopy: A Window into the Proton Environment
The proton NMR spectrum is expected to be highly informative. The pyrazolo[1,5-a]pyridine ring system has a unique set of proton signals. Based on data for the parent compound, we can predict the approximate chemical shifts for 4-boronopyrazolo[1,5-a]pyridine. The introduction of the boronic acid group at C4 will induce notable shifts in the surrounding protons, primarily H3 and H5, due to its electronic effects.
Expected ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts and Couplings for 4-Boronopyrazolo[1,5-a]pyridine:
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H2 | ~8.2 | d | ~2.5 | Relatively unaffected by substitution at C4. |
| H3 | ~8.5 | d | ~2.5 | Expected to be deshielded by the adjacent boronic acid group. |
| H5 | ~7.8 | dd | ~7.0, 1.5 | Influenced by the C4 substituent and coupled to H6 and H7. |
| H6 | ~7.2 | td | ~7.0, 1.5 | Coupled to H5 and H7. |
| H7 | ~8.6 | d | ~7.0 | Deshielded due to its proximity to the pyridine nitrogen. |
| B(OH)₂ | ~8.0 | br s | - | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide crucial information about the carbon framework. The carbon atom directly attached to the boron, C4, is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.
Expected ¹³C NMR (125 MHz, DMSO-d₆) Chemical Shifts for 4-Boronopyrazolo[1,5-a]pyridine:
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
| C2 | ~140 | Standard chemical shift for this position in the pyrazolo[1,5-a]pyridine system. |
| C3 | ~115 | Shielded carbon adjacent to the electron-donating nitrogen. |
| C4 | ~130 (broad) | The ipso-carbon attached to the boron is expected to be broad. |
| C5 | ~125 | Aromatic carbon in the pyridine ring. |
| C6 | ~118 | Aromatic carbon in the pyridine ring. |
| C7 | ~148 | Deshielded carbon adjacent to the pyridine nitrogen. |
| C8a | ~145 | Bridgehead carbon. |
| C3a | ~120 | Bridgehead carbon. |
¹¹B NMR Spectroscopy: The Definitive Boron Signature
¹¹B NMR is an indispensable tool for the characterization of organoboron compounds.[1][2] For an arylboronic acid like 4-boronopyrazolo[1,5-a]pyridine, the ¹¹B NMR spectrum should exhibit a single, relatively broad signal. The chemical shift of this signal is indicative of the hybridization state of the boron atom.[1][2]
-
Expected ¹¹B NMR Chemical Shift: A signal in the range of δ 28-33 ppm is anticipated for the trigonal planar (sp²) hybridized boronic acid.[1] It is important to note that boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which typically resonate at a slightly lower field (~33 ppm) compared to the monomeric acid (~30 ppm).[1]
Mass Spectrometry: Confirming the Molecular Weight and Fragmentation Pattern
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.
-
Expected Molecular Ion: For C₇H₇BN₂O₂, the expected [M+H]⁺ would be approximately m/z 163.06 .
-
Key Fragmentation Pathways: Common fragmentation pathways for boronic acids involve the loss of water (H₂O) and boric acid (H₃BO₃). The pyrazolo[1,5-a]pyridine core is relatively stable, but fragmentation of the pyridine ring can also be observed.
Comparative Analysis with an Isomeric Alternative: Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester
To highlight the importance of a thorough spectroscopic analysis, we will compare the expected data for 4-boronopyrazolo[1,5-a]pyridine with a commercially available isomer, pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester .
| Spectroscopic Feature | 4-Boronopyrazolo[1,5-a]pyridine (Predicted) | Pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester (Known) | Key Differentiating Features |
| ¹H NMR (H3 vs H4) | H3 at ~8.5 ppm, no H4 signal. | H4 at ~7.9 ppm, no H3 signal. | The position of the substituent dictates the presence and chemical shift of the proton on the pyrazole ring. |
| ¹³C NMR (C4 vs C3) | C4 is a broad signal around 130 ppm. | C3 is a broad signal. | The position of the broad ipso-carbon signal is a clear indicator of the substitution pattern. |
| ¹¹B NMR | Signal around 28-33 ppm (boronic acid). | Signal around 30-35 ppm (boronate ester). | The chemical shift in ¹¹B NMR can distinguish between the free boronic acid and its pinacol ester. |
Experimental Protocols for Robust Validation
To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.
Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of a novel compound.
Step-by-Step NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic B(OH)₂ protons.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Optimize the spectral width to cover the aromatic and any aliphatic regions.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹¹B NMR:
-
Use a quartz NMR tube if possible to avoid background signals from borosilicate glass.[2]
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Use a broad spectral width to ensure the signal is captured.
-
Use a known boron standard (e.g., BF₃·OEt₂) for accurate chemical shift referencing.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are invaluable for confirming the connectivity of the heterocyclic system and the position of substituents.
-
High-Resolution Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.
-
Data Acquisition: Acquire the spectrum in both full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data. In MS/MS, the molecular ion is isolated and fragmented to reveal structural information.
Conclusion
The validation of 4-boronopyrazolo[1,5-a]pyridine requires a synergistic application of multiple spectroscopic techniques. While direct, published data for this specific molecule is scarce, a robust and scientifically sound validation can be achieved by combining predictive analysis based on known structural analogs with meticulous experimental work. By carefully analyzing the ¹H, ¹³C, and ¹¹B NMR spectra, alongside high-resolution mass spectrometry data, researchers can confidently confirm the structure and purity of this valuable synthetic building block, paving the way for its application in drug discovery and materials science.
References
- SDSU Chemistry. 11B NMR Chemical Shifts.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Singleton, D. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Baldwin, J. E., et al. (1992). 11B NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. Tetrahedron Letters, 33(36), 5275-5278.
-
Gajeles, G., Lee, K. K., & Lee, S. H. (2024). Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide. Royal Society of Chemistry. [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
-
ResearchGate. Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction. [Link]
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Pyrazolo[1,5-A]pyridin-4-ylboronic acid
Topic: Personal Protective Equipment & Handling Protocol for Pyrazolo[1,5-a]pyridin-4-ylboronic acid
Executive Safety Summary
This compound is a heterocyclic organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery. While specific toxicological data for this exact isomer is limited, it must be handled according to the "Precautionary Principle" applied to fused pyridine-boronic acid analogs.
Immediate Hazards (GHS Class Inference):
-
Health: Skin Irritant (Cat 2), Serious Eye Irritant (Cat 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Cat 3).
-
Physical: Combustible dust potential.[1]
-
Reactivity: Hygroscopic; susceptible to protodeboronation (cleavage of the C-B bond) under acidic/basic conditions or prolonged exposure to moisture.
Part 1: Risk Assessment & PPE Matrix
The "Why" Behind the Gear: Standard lab PPE is insufficient for heterocyclic boronic acids due to their physical nature (fine electrostatic powders) and chemical reactivity (Lewis acidity).
Personal Protective Equipment (PPE) Specifications
| Component | Recommended Specification | Scientific Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Permeation Resistance: Boronic acids can complex with diols in biological membranes. Nitrile offers superior resistance to the organic solvents (THF, Dioxane) typically used to dissolve this reagent compared to latex. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Dust Migration: Safety glasses with side shields are inadequate for fine powders that can drift into the eye gap. Boronic acids are Lewis acids and can cause immediate stinging/lacrimation. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Inhalation Risk: The primary route of exposure is inhalation of dust during weighing. If hood work is impossible, a P95/N95 particulate respirator is mandatory. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Skin Absorption: Fused heterocycles (pyrazolo-pyridines) are often lipophilic and designed to penetrate cells. Sleeves cover the "wrist gap" between glove and coat. |
Part 2: Operational Handling Protocol
Objective: Safely transfer reagent from storage to reaction vessel without degradation (hydrolysis) or user exposure.
Step 1: Storage Retrieval & Equilibrating
-
Storage Condition: Keep at 2–8°C (or -20°C for long term) under inert gas.
-
Critical Step: Allow the container to warm to room temperature before opening .
Step 2: The "Static-Free" Weighing Technique
Heterocyclic boronic acids are prone to static charge, causing "flying powder" hazards.
-
Anti-Static Gun: Use a Zerostat gun on the spatula and weigh boat/vial.
-
Draft Shield: Turn off the balance ionizer fan if present (it can blow powder); use the physical draft shield.
-
Transfer: Do not dump. Tap the spatula gently.
-
Solvent Trap: If dissolving immediately, add the solvent (e.g., DMSO, MeOH) to the weigh vial inside the hood before transporting to the balance to minimize dust risk (tare the vial + solvent first).
Step 3: Reaction Setup (Suzuki Coupling Context)
-
Solvent Choice: Avoid Acetone or MEK (Methyl Ethyl Ketone).
-
Chemistry: Boronic acids react reversibly with 1,2- and 1,3-diols and ketones to form boronate esters. While often reversible, this complicates HPLC monitoring.
-
-
Base Addition: Add base (e.g.,
, ) last or as an aqueous solution.-
Safety: Exothermic neutralization is minimal, but immediate deboronation can occur if the mixture is too basic before the catalyst is active.
-
Part 3: Waste Disposal & Decontamination
Boron-Specific Disposal: Unlike standard organic waste, boron compounds can be phytotoxic and difficult to treat in water systems.
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste . Do not use regular trash.
-
Liquid Waste: Segregate into "Organic Waste - Boron Contaminated" .
-
Note: If using palladium catalysts, this stream is often sent for metal recovery. Label clearly: "Contains Pd and Organoboron."
-
-
Decontamination Solution:
Part 4: Visualized Workflow (DOT Diagram)
Caption: Operational workflow for this compound, emphasizing moisture control and dust containment.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: Pyridine-4-boronic acid (Analogous Hazard Data). Merck KGaA.[4][5]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Combustible Dust.[1] United States Department of Labor.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
